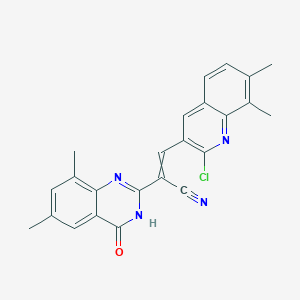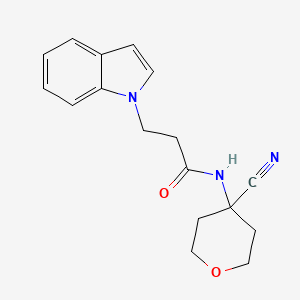
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are epigenetic readers that play a critical role in gene transcription, and their dysregulation has been linked to several diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide targets the bromodomain of BET proteins, which is responsible for recognizing acetylated lysine residues on histone proteins. By inhibiting this recognition, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide prevents BET proteins from binding to chromatin and regulating gene transcription. This leads to downregulation of genes that are critical for cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to decrease the expression of genes that are critical for cancer cell growth and survival, such as MYC and BCL2. In inflammation, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide is its specificity for BET proteins, which minimizes off-target effects. Additionally, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications.
Orientations Futures
There are several potential future directions for research on N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide. One area of interest is the development of combination therapies that include N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide, such as with chemotherapy or radiation therapy. Additionally, there is interest in developing N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential future direction is the development of more potent BET inhibitors that could be used in combination with N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide to further enhance its efficacy.
Méthodes De Synthèse
The synthesis of N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide involves a multi-step process that starts with the reaction of 4-cyanooxan-4-ylamine with 1H-indole-3-carboxaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is then coupled with 3-bromopropionyl chloride to form N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide.
Applications De Recherche Scientifique
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been extensively studied in preclinical models of cancer and inflammation. In cancer, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, triple-negative breast cancer, and prostate cancer. Additionally, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
In inflammation, N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This suggests that N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-13-17(7-11-22-12-8-17)19-16(21)6-10-20-9-5-14-3-1-2-4-15(14)20/h1-5,9H,6-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAFLEQOYBEUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

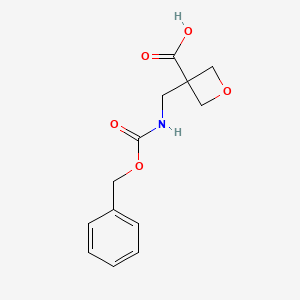
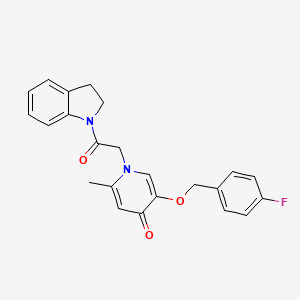
![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2714658.png)

![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2714662.png)
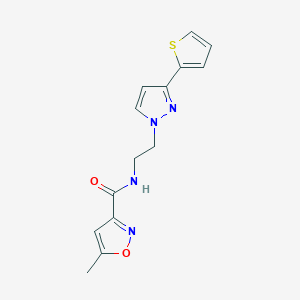

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2714666.png)
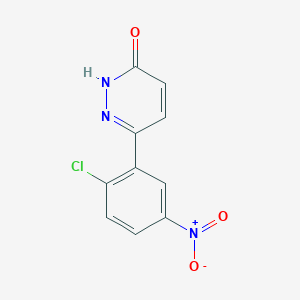
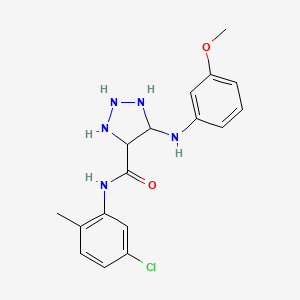
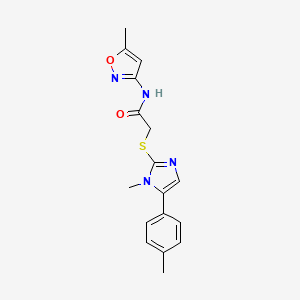
![3-(3,4-Dimethylphenyl)sulfonyl-2-imino-1-prop-2-enyl-5-dipyrido[1,2-e:4',3'-f]pyrimidinone](/img/structure/B2714674.png)

